2-(Pyridin-2-YL)ethanamine maleate
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Overview
Description
2-(Pyridin-2-yl)ethanamine maleate is a chemical compound that consists of a pyridine ring attached to an ethanamine group, combined with maleic acid to form a maleate salt. This compound is known for its applications in various fields, including medicinal chemistry and chemical research. It is often used as a building block in the synthesis of more complex molecules due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethanamine maleate typically involves the reaction of 2-(Pyridin-2-yl)ethanamine with maleic acid. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the maleate salt. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)ethanamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethanamine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(Pyridin-2-yl)ethanamine maleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)ethanamine maleate involves its interaction with specific molecular targets. For instance, it can act as a histamine agonist, binding to histamine receptors and modulating their activity. This interaction can influence various physiological processes, including inflammatory responses and neurotransmission . The compound’s effects are mediated through pathways involving receptor activation and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)pyridine: Similar in structure but lacks the maleate component.
N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate: Another maleate salt with a different core structure.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyrimidine ring instead of an ethanamine group.
Uniqueness
2-(Pyridin-2-yl)ethanamine maleate is unique due to its combination of a pyridine ring and an ethanamine group, which provides distinct chemical reactivity and biological activity. The maleate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
6948-24-9 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C7H10N2.C4H4O4/c8-5-4-7-3-1-2-6-9-7;5-3(6)1-2-4(7)8/h1-3,6H,4-5,8H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
HPSCKTLIUVWWNV-BTJKTKAUSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CCN.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)CCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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